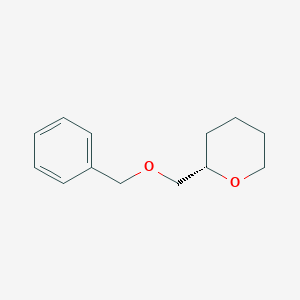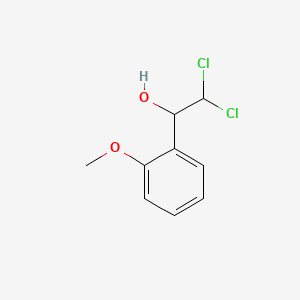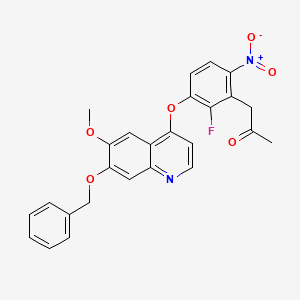
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a nitrophenyl group, and a fluoro substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy and phenylmethoxy groups: These groups can be introduced via nucleophilic substitution reactions.
Fluorination and nitration:
Final coupling: The final step involves coupling the quinoline derivative with a propanone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(2-Fluoro-3-((6-methoxy-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone: Lacks the phenylmethoxy group.
1-(2-Fluoro-3-((7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone: Lacks the methoxy group.
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-phenyl)-2-propanone: Lacks the nitro group.
Uniqueness
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone is unique due to the presence of all three functional groups (fluoro, methoxy, and nitro) along with the quinoline core. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
特性
分子式 |
C26H21FN2O6 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
1-[2-fluoro-3-(6-methoxy-7-phenylmethoxyquinolin-4-yl)oxy-6-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C26H21FN2O6/c1-16(30)12-19-21(29(31)32)8-9-23(26(19)27)35-22-10-11-28-20-14-25(24(33-2)13-18(20)22)34-15-17-6-4-3-5-7-17/h3-11,13-14H,12,15H2,1-2H3 |
InChIキー |
JZBPPEVWVLEFJP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C=CC(=C1F)OC2=C3C=C(C(=CC3=NC=C2)OCC4=CC=CC=C4)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


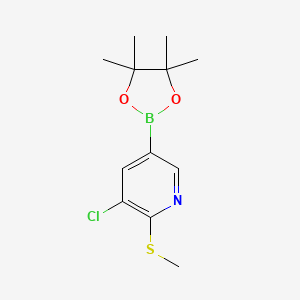

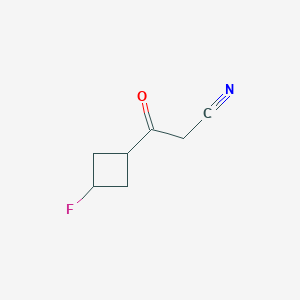
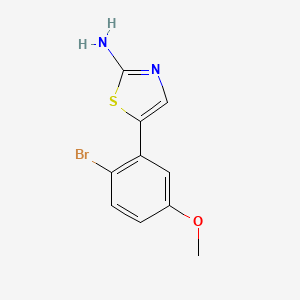
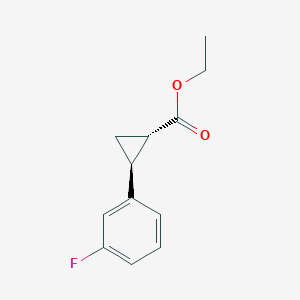
![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)

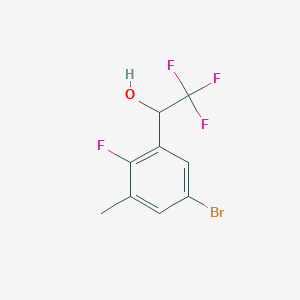
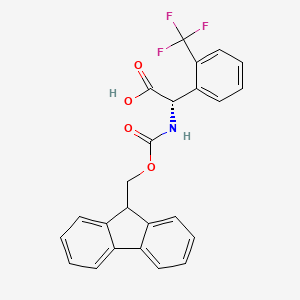

![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)
